molecular formula C21H16FN5O2S B251654 N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea

Cat. No.: B251654
M. Wt: 421.4 g/mol
InChI Key: JAIRIUBWHCPESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea is a complex organic compound that features a benzotriazole moiety, a fluorophenyl group, and a methoxybenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-N'-(3-methoxybenzoyl)thiourea typically involves multiple steps. One common route includes the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the synthesis of the benzotriazole intermediate by reacting o-phenylenediamine with nitrous acid.

    Introduction of Fluorophenyl Group: The benzotriazole intermediate is then reacted with 4-fl

Properties

Molecular Formula

C21H16FN5O2S

Molecular Weight

421.4 g/mol

IUPAC Name

N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]-3-methoxybenzamide

InChI

InChI=1S/C21H16FN5O2S/c1-29-17-4-2-3-13(11-17)20(28)24-21(30)23-15-7-10-18-19(12-15)26-27(25-18)16-8-5-14(22)6-9-16/h2-12H,1H3,(H2,23,24,28,30)

InChI Key

JAIRIUBWHCPESW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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